2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol
Description
2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol is a complex organic compound with a unique structure that combines a piperidine ring, an oxolane ring, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)17(11-24)22-15-5-8-23(9-6-15)16-7-10-25-12-16/h1-4,15-17,22,24H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFUGBBDJIAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(CO)C2=CC=C(C=C2)C(F)(F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Oxolane Ring: The oxolane ring is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethylation reagents under specific conditions to attach the phenyl group to the piperidine ring.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(fluoromethyl)phenyl]ethanol
- 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(chloromethyl)phenyl]ethanol
- 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(bromomethyl)phenyl]ethanol
Uniqueness
The presence of the trifluoromethyl group in 2-[[1-(Oxolan-3-yl)piperidin-4-yl]amino]-2-[4-(trifluoromethyl)phenyl]ethanol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
